molecular formula C25H28F3N3O2 B12297837 3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

Cat. No.: B12297837
M. Wt: 459.5 g/mol
InChI Key: MYBGWENAVMIGMM-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrole ring, introduction of various substituents, and final coupling reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final coupling of the pyrrole ring with other substituents can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development:

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide: Similar compounds may include other pyrrole derivatives with different substituents.

    Comparison: Compared to other pyrrole derivatives, this compound may have unique properties due to the presence of multiple fluorine atoms and the specific arrangement of substituents.

Uniqueness

    Fluorine Atoms: The presence of multiple fluorine atoms can significantly affect the compound’s reactivity and biological activity.

    Substituent Arrangement: The specific arrangement of substituents can lead to unique interactions with biological targets.

Properties

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3

InChI Key

MYBGWENAVMIGMM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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